molecular formula C12H24O2 B1581081 2-Methylundecanoic acid CAS No. 24323-25-9

2-Methylundecanoic acid

Cat. No. B1581081
CAS RN: 24323-25-9
M. Wt: 200.32 g/mol
InChI Key: PFFITEZSYJIHHR-UHFFFAOYSA-N
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Description

2-Methylundecanoic acid , also known as 2-Methyl-undecanoic acid , is an organic compound with the chemical formula C₁₂H₂₄O₂ . It falls under the category of fatty acids and belongs to the group of saturated carboxylic acids. The compound consists of a linear carbon chain with eleven carbon atoms, including a methyl group (CH₃) attached to the second carbon atom. Its molecular weight is approximately 200.32 g/mol .


Synthesis Analysis

The synthesis of 2-Methylundecanoic acid involves various methods, including chemical reactions, enzymatic processes, and microbial transformations. Researchers have explored both chemical and biological routes to produce this compound. For instance, it can be synthesized through the oxidation of the corresponding alcohol or aldehyde using suitable reagents. Additionally, microbial fermentation processes using specific strains of bacteria or fungi have been investigated for its production .


Molecular Structure Analysis

The molecular structure of 2-Methylundecanoic acid consists of a linear carbon backbone with a carboxylic acid functional group (–COOH) at one end. The methyl group (–CH₃) is attached to the second carbon atom. The compound’s three-dimensional arrangement influences its physical and chemical properties. Researchers have characterized its structure using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

  • Oxidation : Under suitable conditions, it can be oxidized to produce corresponding aldehydes or ketones .

Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Hydrophobicity : The long hydrocarbon chain contributes to its hydrophobic character .

Scientific Research Applications

Isotope Labelling in Lipid Studies

A study by Johnson and Poulos (1989) employed a modified form of 2-Methylundecanoic acid, tetradeuterated 10-methylundecanoic acid, for isotope labelling in lipid studies. This method was used to investigate long-chain fatty acid metabolism in patients, highlighting the acid's utility in biochemical research (Johnson & Poulos, 1989).

Synthesis of Unnatural Amino Acids

Cativiela et al. (2004) synthesized alpha,alpha-disubstituted unnatural glycines, including 2-amino-2-methylundecanoic acid. This was achieved using a diastereoselective allylation or propargylation process, underscoring the role of 2-Methylundecanoic acid derivatives in the synthesis of novel amino acids (Cativiela et al., 2004).

Total Synthesis of Complex Organic Compounds

Zhang et al. (2006, 2008) demonstrated the total synthesis of complex organic compounds, including (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid, utilizing 2-Methylundecanoic acid derivatives. These studies illustrate the compound's importance in synthesizing biochemically significant molecules (Zhang et al., 2006), (Zhang et al., 2008).

Fragrance Material Research

McGinty et al. (2010) reviewed 2-Methylundecanol, a closely related compound to 2-Methylundecanoic acid, as a fragrance ingredient. This research contributes to understanding the safety and toxicological profiles of such compounds in the fragrance industry (McGinty et al., 2010).

Lipase-Catalyzed Reactions in Organic Chemistry

Flores et al. (2002) explored the lipase-catalyzed acylation of glucose using dodecanoic acid in a medium containing 2-Methyl 2-butanol. Their findings provide insights into the kinetics of enzyme-catalyzed synthesis, a crucial aspect of biotechnological applications (Flores et al., 2002).

Synthesis of Insect Pheromones

Yadav et al. (2012) demonstrated the synthesis of insect pheromones using a strategy that included 2,4,6,8-tetramethylundecanoic acid, a derivative of 2-Methylundecanoic acid. This research contributes to the field of ecological chemistry and pest management (Yadav et al., 2012).

Corrosion Inhibition in Industrial Applications

Chauhan et al. (2020) explored the synthesis of a novel corrosion inhibitor derived from Methyl 11-bromoundecanoate, a compound related to 2-Methylundecanoic acid. This research has implications for protecting materials in corrosive environments, highlighting industrial applications (Chauhan et al., 2020).

Antibiotic Research

Iwasaki et al. (1973) identified 10-methylundeca-2 (cis)-4 (trans)-dienoic acid, a compound structurally related to 2-Methylundecanoic acid, as a constituent of enduracidins A and B. This study contributes to the understanding of antibiotic structures and their synthesis (Iwasaki et al., 1973).

Biomedical Applications

Kasurinen (1992) studied the incorporation of 5-methyl-BDY-3-dodecanoic acid, a derivative of 2-Methylundecanoic acid, in BHK cell lipids. This work is significant for studies on lipid transport and metabolism in biomedical research (Kasurinen, 1992).

Metabolic Studies in Organisms

Huth et al. (1993) fed 11-phenyl-[2-2H]undecanoic acid, related to 2-Methylundecanoic acid, to beetles, leading to significant changes in the composition and toxicity of their defensive secretions. This study provides insights into the metabolic processes in organisms (Huth et al., 1993).

Analytical Chemistry Applications

Karlsson and Pascher (1974) used derivatives of 2-Methylundecanoic acid for the resolution and configuration analysis of 2-hydroxy fatty acids. This research is vital for understanding lipid structures in analytical chemistry (Karlsson & Pascher, 1974).

Safety And Hazards

  • Hazards : It may cause skin and eye irritation. Inhalation of its vapors should be avoided. Refer to safety data sheets (SDS) for specific safety guidelines .

properties

IUPAC Name

2-methylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFITEZSYJIHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884903
Record name Undecanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylundecanoic acid

CAS RN

24323-25-9
Record name 2-Methylundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24323-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undecanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.953
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
C Cativiela, MD Díaz‐De‐Villegas… - Chirality: The …, 2004 - Wiley Online Library
… (S)-2-Amino-2methylundecanoic acid successfully replaces … (R)2-amino-2-methylundecanoic acid favors the formation of a … We propose that access to 2-amino-2-methylundecanoic acid …
Number of citations: 5 onlinelibrary.wiley.com
BV Burger, MZ Viviers, JPI Bekker, M Le Roux… - Journal of chemical …, 2008 - Springer
… (77), 2-methyldecanoic acid (84), and 2-methylundecanoic acid (89) were all found to be … 2-methylnonanoic acid to 2.5 for 2-methylundecanoic acid. These acids were eluted from the …
Number of citations: 87 link.springer.com
JC Judkins, P Mahanti, JB Hoffman… - Angewandte Chemie …, 2014 - Wiley Online Library
… , CDCl 3 ) of MMNA–2-methylundecanoic acid before (top) and … 2-methylundecanoic acid (blue arrows), 7 (red arrows), and 8 (green arrows). Note that MMNA–2-methylundecanoic acid …
Number of citations: 9 onlinelibrary.wiley.com
S Omoto, H Suzuki, S Inouye - The Journal of Antibiotics, 1979 - jstage.jst.go.jp
SF-1902 is a solvent-soluble, neutral antibiotic produced by Streptomyces hygroscopicus SF-19021). It shows antibacterial activity only against Gram-negative bacteria2). HPLC …
Number of citations: 14 www.jstage.jst.go.jp
MP Pirnik, RM Atlas, R Bartha - Journal of bacteriology, 1974 - Am Soc Microbiol
… : 10-methylundecanoic acid and 2-methylundecanoic acid. The 10methylundecanoate is a … Nonanoic acid, ostensibly derived from 2methylundecanoic acid, was not observed, and in …
Number of citations: 191 journals.asm.org
T Beierling, F Ruether - Chemical engineering science, 2012 - Elsevier
… The impurity concentration of 2-methylundecanoic acid in the melt was between 3 wt% and 4 wt%. It can be assumed that the achieved growth rates could be higher without this impurity…
Number of citations: 37 www.sciencedirect.com
BB Wentzel, PL Alsters, MC Feiters… - The Journal of Organic …, 2004 - ACS Publications
… 2-Methylundecanoic acid 8 was formed at approximately the same rate as epoxide during at least the first 2 h of the reaction (Figure 1, bottom); after 130 min, 19.5 mmol of 8 and 22.8 …
Number of citations: 123 pubs.acs.org
E Stenhagen, G Odham - Accounts of Chemical Research, 1971 - ACS Publications
Many species of birds spend a large part of their lives swimming, diving, or resting on water and are able to do so because of their waterproof plumage. The waterrepellent property of …
Number of citations: 28 pubs.acs.org
C Cerutti‐Delasalle, M Mehiri, C Cagliero… - Angewandte …, 2016 - Wiley Online Library
… We may note that the synthetic odorant 2-methylundecanoic acid (Mystikal®) 7 has been patented for the same purpose by Givaudan 13 and described as “the only perfumery material …
Number of citations: 23 onlinelibrary.wiley.com
D Sloboda-Rozner, K Neimann, R Neumann - Journal of Molecular …, 2007 - Elsevier
… 2-Methyl-undecanal was reactive and quite selective with a good yield of 2-methylundecanoic acid; some oxidation at the carbon adjacent the aldehyde moiety, presumably forming the …
Number of citations: 43 www.sciencedirect.com

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